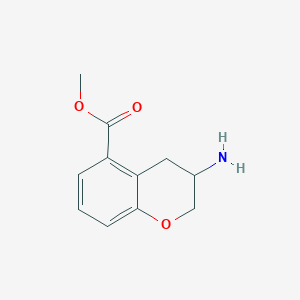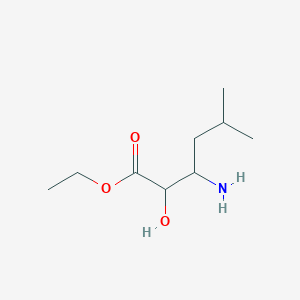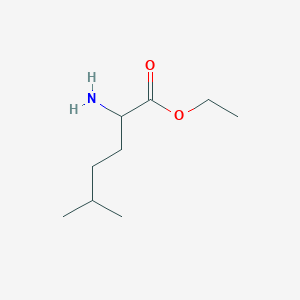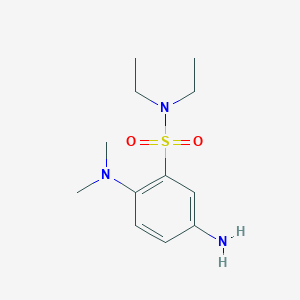
5-amino-2-(dimethylamino)-N,N-diethylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-2-(dimethylamino)-N,N-diethylbenzene-1-sulfonamide is an organic compound with a complex structure that includes both amino and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-2-(dimethylamino)-N,N-diethylbenzene-1-sulfonamide typically involves multiple steps One common method starts with the nitration of N,N-diethylbenzene-1-sulfonamide to introduce a nitro group This is followed by a reduction step to convert the nitro group to an amino group
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and specific solvents are often employed to improve reaction efficiency and reduce by-products.
Chemical Reactions Analysis
Types of Reactions
5-amino-2-(dimethylamino)-N,N-diethylbenzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonamide group can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino and sulfonamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
5-amino-2-(dimethylamino)-N,N-diethylbenzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential antibacterial and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-amino-2-(dimethylamino)-N,N-diethylbenzene-1-sulfonamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of both amino and sulfonamide groups allows it to form hydrogen bonds and interact with various molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-2-(dimethylamino)benzoic acid
- 5-amino-2-(dimethylamino)benzene-1-sulfonic acid
- N,N-diethyl-2-(dimethylamino)benzene-1-sulfonamide
Uniqueness
5-amino-2-(dimethylamino)-N,N-diethylbenzene-1-sulfonamide is unique due to the presence of both dimethylamino and diethylamino groups, which can influence its reactivity and interaction with other molecules. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar compounds that may lack one of these functional groups.
Properties
Molecular Formula |
C12H21N3O2S |
|---|---|
Molecular Weight |
271.38 g/mol |
IUPAC Name |
5-amino-2-(dimethylamino)-N,N-diethylbenzenesulfonamide |
InChI |
InChI=1S/C12H21N3O2S/c1-5-15(6-2)18(16,17)12-9-10(13)7-8-11(12)14(3)4/h7-9H,5-6,13H2,1-4H3 |
InChI Key |
REMVEDRUASDBJH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)N)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl (2R,3S)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxybutanoate](/img/structure/B13494330.png)

![(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(1H-1,2,3-triazol-1-yl)phenyl]methyl}pyrrolidine-2-carboxamide hydrochloride](/img/structure/B13494352.png)
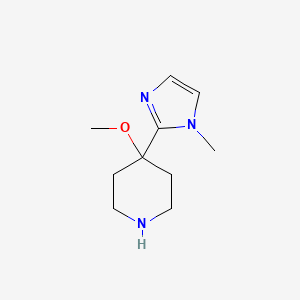
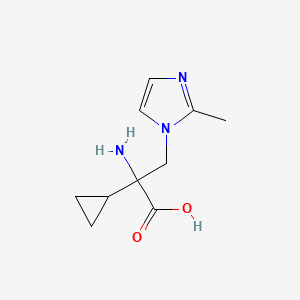
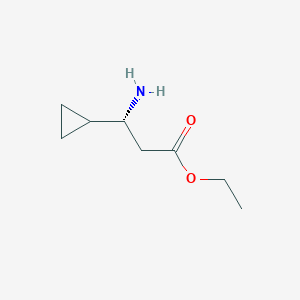
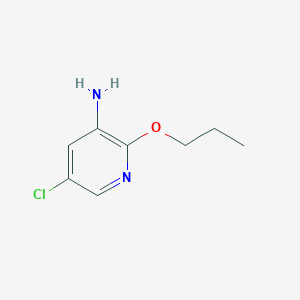
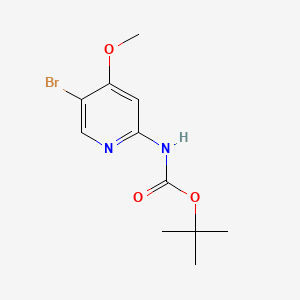
![3-[5-(3-aminoazetidin-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B13494385.png)
